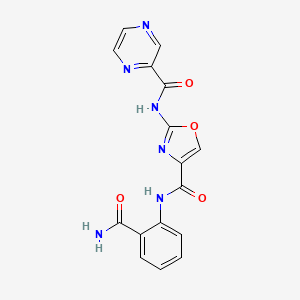

N-(2-carbamoylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-carbamoylphenyl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N6O4/c17-13(23)9-3-1-2-4-10(9)20-15(25)12-8-26-16(21-12)22-14(24)11-7-18-5-6-19-11/h1-8H,(H2,17,23)(H,20,25)(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBDJLZTQMCMAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the pyrazine ring and the formation of the amide bonds. Common reagents used in these reactions include carboxylic acids, amines, and coupling agents such as EDCI or DCC. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or DMF.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., H₂O₂), reducing agents (e.g., NaBH₄), and various catalysts. Reaction conditions vary but often involve specific temperatures, pH levels, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound has been studied for its biological properties, particularly in the context of anticancer and antimicrobial activities. Research indicates that compounds with similar structures exhibit promising results against various cancer cell lines and microbial strains.

Anticancer Properties

Several studies have explored the anticancer potential of pyrazole derivatives, including N-(2-carbamoylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide. The pyrazole ring is known for its ability to inhibit tumor growth, and derivatives have shown effectiveness against breast, colon, and cervical cancers.

Case Study:

- A study demonstrated that pyrazole derivatives exhibited cytotoxic effects on human cancer cell lines, with some compounds inducing apoptosis in cancer cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar carboxamide derivatives have been synthesized and evaluated for their ability to combat bacterial and fungal infections.

Data Table: Antimicrobial Activity of Related Compounds

Synthesis and Characterization

The synthesis of N-(2-carbamoylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. Characterization methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.

Synthesis Overview:

- Starting Materials: Pyrazine derivatives and carbamoyl phenyl compounds.

- Reagents: Common reagents include coupling agents and solvents suitable for organic synthesis.

- Characterization Techniques:

- IR: Identifies functional groups.

- NMR: Provides information on molecular structure.

- MS: Confirms molecular weight.

Pharmacological Insights

Research into the pharmacological applications of this compound suggests that it may serve as a lead compound for developing new therapeutic agents targeting specific diseases.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazine-2-Carboxamide Derivatives

Key analogs include:

- N-(4-Sulfamoylphenyl)-2-cyano derivatives (e.g., compounds 13a–e): Synthesized via diazonium salt coupling with cyanoacetanilides, these compounds exhibit high yields (94–95%) and distinct IR peaks for C≡N (2212–2214 cm⁻¹) and C=O (1662–1664 cm⁻¹) groups. Substituents like 4-methyl or 4-methoxyphenyl enhance solubility but lack the oxazole component present in the target compound .

- N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide (5b) : Features a chloro-substituted biphenyl group, synthesized via nucleophilic aromatic substitution. Its $ ^1H $-NMR (CDCl₃) shows pyrazine proton signals at δ 9.67 and 9.51 ppm, contrasting with the target compound’s oxazole-linked protons .

- N-(2-Phenoxyphenyl)pyrazine-2-carboxamide: Crystal structure analysis highlights planar pyrazine-carboxamide geometry, stabilized by intermolecular hydrogen bonds (N–H⋯O). The absence of an oxazole ring reduces steric hindrance compared to the target molecule .

Oxazole-4-Carboxamide Derivatives

Oxazole carboxamides are recognized scaffolds for enzyme inhibition:

- 2-Phenyloxazole-4-carboxamide derivatives (e.g., 4f): These inhibit human monoamine oxidase B (MAO-B) via hydrophobic interactions with the phenyl group. The target compound’s pyrazine-carboxamide substituent may introduce additional π-π stacking or hydrogen-bonding interactions absent in simpler oxazole analogs .

- PDE4 inhibitors (e.g., MEDI 350 derivatives): Substituted oxazole-4-carboxamides with trifluoromethylquinoline groups demonstrate oral efficacy.

Hybrid Oxazole-Pyrazine Carboxamides

Few compounds combine oxazole and pyrazine motifs:

- N-(3-Chloro-4-methoxyphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide: Shares structural similarity with the target compound but differs in the chloro-methoxyphenyl substituent. Such halogenated groups may enhance lipophilicity, while the carbamoylphenyl group in the target compound improves hydrogen-bond donor capacity .

Key Research Findings and Implications

- Synthetic Flexibility : The target compound’s synthesis likely draws from methods used for pyrazine carboxamides (e.g., coupling agents) and oxazole intermediates (e.g., cyclization reactions) .

- Structural Uniqueness : The hybrid oxazole-pyrazine framework distinguishes it from simpler derivatives, offering a balance between rigidity (oxazole) and electronic diversity (pyrazine).

Biological Activity

N-(2-carbamoylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a synthetic compound with potential applications in pharmacology and biochemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by an oxazole ring, a pyrazine moiety, and an amide functional group. The synthesis involves several steps, including:

- Formation of the oxazole ring : Achieved through cyclization reactions.

- Attachment of the pyrazine moiety : Typically involves nucleophilic substitution.

- Amide bond formation : Commonly performed using coupling reagents like EDCI or DCC.

The biological activity of N-(2-carbamoylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide may be attributed to various mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Modulation : It could act as an agonist or antagonist for particular receptors, influencing cellular signaling pathways.

- Interference with Signaling Pathways : By interacting with proteins or nucleic acids, it may alter critical cellular processes.

Antimicrobial Properties

Research indicates that compounds similar to N-(2-carbamoylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide exhibit significant antimicrobial activity. For example:

- Antibacterial Activity : Studies have shown that derivatives of pyrazine and oxazole structures possess moderate to high antibacterial effects against various bacterial strains, including Xanthomonas and Pseudomonas species . The effective concentration (EC50) values for some derivatives range from 5.44 to 50 μg/mL, indicating promising potential for developing new antibacterial agents.

Anticancer Activity

The compound's structural features may also confer anticancer properties. Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation. For instance:

- Inhibition of Cell Proliferation : Compounds with oxazole scaffolds have demonstrated the ability to inhibit the growth of neuroblastoma cells in vitro, suggesting potential applications in cancer therapy .

Case Studies and Research Findings

- Study on Antibacterial Activity :

- Evaluation of Anticancer Properties :

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-carbamoylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide, and how are intermediates characterized?

- Methodology : Multi-step synthesis typically involves coupling pyrazine-2-carboxylic acid with oxazole-4-carboxamide precursors using carbodiimide-based coupling agents (e.g., EDCI) in aprotic solvents like DCM or MeOH. Intermediates are purified via column chromatography and characterized using -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Thin-layer chromatography (TLC) is used to monitor reaction progress .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- NMR : -NMR identifies proton environments (e.g., amide NH signals at δ 10–12 ppm), while -NMR confirms carbonyl groups (C=O at ~165–175 ppm).

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated in pyrazine-carboxamide analogues .

- MS : HRMS validates molecular weight within 3 ppm error .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions during amide bond formation?

- Methodology :

- Solvent selection : Use DMF or DCM to stabilize reactive intermediates.

- Coupling agents : Compare EDCI, HATU, or DCC efficiency via kinetic studies.

- Temperature control : Lower temperatures (0–5°C) reduce epimerization risks.

- Computational modeling : Apply quantum chemical calculations (e.g., DFT) to predict activation barriers for competing pathways .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s bioactivity?

- Methodology :

- Functional group substitution : Synthesize analogues with modified pyrazine/oxazole substituents.

- In vitro assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization or SPR.

- Molecular docking : Map binding interactions using X-ray crystallography data of similar carboxamides .

Q. How can stability studies address contradictory data on this compound’s degradation under physiological conditions?

- Methodology :

- Stress testing : Expose the compound to pH gradients (1–13), elevated temperatures (40–60°C), and oxidative agents (HO).

- Analytical monitoring : Use HPLC-PDA/MS to identify degradation products. Compare results with structurally related compounds to isolate instability triggers .

Q. What computational approaches resolve discrepancies in predicted vs. observed binding affinities?

- Methodology :

- Free-energy perturbation (FEP) : Quantify binding energy differences between analogues.

- MD simulations : Assess conformational flexibility of the carboxamide linker in solvated systems.

- Experimental validation : Cross-validate with ITC or microscale thermophoresis (MST) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.